1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) typically involves the reaction of nitriles with sodium azide in the presence of catalysts. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . This reaction can be carried out under mild conditions, often in aqueous environments, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis and heterogeneous catalysis are also employed to optimize reaction conditions and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming new tetrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

1H-Tetrazol-5-amine serves as a crucial building block for synthesizing more complex tetrazole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in creating new compounds with desired properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Substituted tetrazoles |

Biology

Research indicates that 1H-Tetrazol-5-amine exhibits potential biological activities, including antimicrobial and antiviral properties. Its interaction with enzymes such as cytochrome P450 suggests it may influence metabolic processes, making it a candidate for further pharmacological studies .

Medicine

Tetrazole derivatives are being explored for their pharmaceutical potential. They have been investigated for use in developing new drugs that offer improved efficacy and safety profiles. For instance, certain tetrazole compounds have shown promise in treating conditions like hypertension and as anti-inflammatory agents.

Industrial Applications

The compound is utilized in producing high-energy materials due to its high nitrogen content (approximately 80%). This property makes it suitable for applications in gas-generating systems such as airbags and other blowing agents . Additionally, it serves as a precursor for various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrazole derivatives against common pathogens. The results indicated that compounds similar to 1H-Tetrazol-5-amine demonstrated significant inhibitory effects on bacterial growth, suggesting potential for development into new antimicrobial agents.

Case Study 2: Pharmaceutical Development

In a recent investigation into antihypertensive drugs, researchers synthesized a series of tetrazole derivatives based on 1H-Tetrazol-5-amine. The derivatives exhibited promising results in lowering blood pressure in animal models, highlighting the compound's potential role in cardiovascular therapeutics.

Wirkmechanismus

The mechanism of action of 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting various metabolic processes . The compound’s high nitrogen content and stable structure allow it to interact with different biomolecules, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-tetrazole: A simpler tetrazole derivative with similar structural features.

5-substituted 1H-tetrazoles: These compounds share the tetrazole ring but have different substituents at the 5-position.

Uniqueness

1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and reactive compounds .

Biologische Aktivität

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) is a member of the tetrazole family, which has garnered significant interest due to its diverse biological activities. Tetrazoles are five-membered nitrogen heterocycles known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

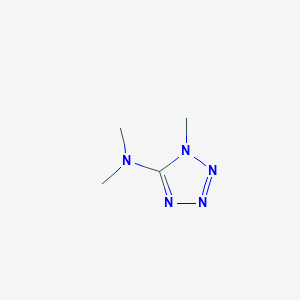

1H-Tetrazol-5-amine, N,N,1-trimethyl-(9CI) features a tetrazole ring with trimethyl substitution. The general structure can be represented as follows:

This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazole compounds were evaluated for their minimal inhibitory concentrations (MICs) against various bacterial strains. The results indicated that many derivatives showed potent activity compared to standard antibiotics like Ciprofloxacin. Specifically, the compound exhibited MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-fluorophenyltetrazole | 8–32 | Strong against Staphylococci |

| 3-chloro-4-methylphenyl derivative | 4 | Active against clinical strains |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. Research indicates that certain substituted tetrazoles can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. For example, derivatives with a 4-ethoxyphenyl group exhibited IC50 values ranging from 1.3 to 8.1 nM against various cancer cell lines, indicating high potency .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Tetrazole derivative A | HT-29 | 5 |

| Tetrazole derivative B | A549 | 3 |

Anti-inflammatory and Analgesic Effects

Tetrazoles have also been reported to possess anti-inflammatory and analgesic properties. A study highlighted that certain tetrazole derivatives function as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation . The analgesic efficacy was evaluated using animal models where these compounds demonstrated significant pain relief compared to control groups.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several tetrazole derivatives against clinical isolates of Staphylococcus aureus and epidermidis, the compound demonstrated superior activity over traditional antibiotics. The study concluded that the unique nitrogen-rich structure of tetrazoles contributes to their enhanced binding affinity to bacterial enzymes involved in cell wall synthesis .

Case Study 2: Anticancer Mechanism

A specific derivative was tested in vivo using xenograft models of human colorectal cancer. The findings revealed that treatment with the compound led to a significant reduction in tumor size through apoptosis induction via mitochondrial pathways involving caspase activation . This underscores the potential of tetrazoles as novel therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrazole ring significantly influence biological activity. For instance:

- Substitution at the C-5 position enhances antimicrobial potency.

- The presence of electron-donating groups increases anticancer activity.

These insights are critical for guiding future drug development efforts targeting specific diseases.

Eigenschaften

IUPAC Name |

N,N,1-trimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-8(2)4-5-6-7-9(4)3/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAFQARTWKYLPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.